2-(1-Ethylcyclobutyl)acetic acid
Description
2-(1-Ethylcyclobutyl)acetic acid is a carboxylic acid derivative featuring a cyclobutane ring substituted with an ethyl group at the 1-position, linked to an acetic acid moiety. Cyclobutane rings introduce steric strain due to their small, non-planar geometry, which can influence reactivity and conformational stability . The ethyl substituent enhances lipophilicity compared to polar groups like amines or carbonyls, suggesting applications in hydrophobic environments or drug delivery systems .
Properties
IUPAC Name |
2-(1-ethylcyclobutyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-8(4-3-5-8)6-7(9)10/h2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYRXJTWZGVPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307812 | |
| Record name | 1-Ethylcyclobutaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439902-62-1 | |
| Record name | 1-Ethylcyclobutaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylcyclobutaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylcyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the alkylation of cyclobutane derivatives with ethyl halides under basic conditions, followed by carboxylation to introduce the acetic acid group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of 2-(1-Ethylcyclobutyl)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylcyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of acyl chlorides or bromides.
Scientific Research Applications
2-(1-Ethylcyclobutyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Ethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 2-(1-Ethylcyclobutyl)acetic acid and its analogs:
Key Observations:
- Substituent Impact: The ethyl group in the target compound enhances lipophilicity, whereas amino or oxo groups (as in ) increase polarity and hydrogen-bonding capacity, affecting solubility and target interactions.
- Acidity : Compared to difluoroacetic acid (pKa ~1.3 ), 2-(1-Ethylcyclobutyl)acetic acid likely has a higher pKa (~4-5) due to the electron-donating ethyl group reducing carboxylic acid dissociation.
Neurotropic Activity
The cyclohexyl derivative 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid demonstrates neurotropic properties, aiding in protein and enzyme interaction studies .
Solubility and Stability
- The hydrochloride salt of 2-[1-(aminomethyl)cyclobutyl]acetic acid () exhibits improved water solubility, critical for in vitro assays.
- In contrast, the ethyl-substituted cyclobutane analog likely has lower aqueous solubility, favoring organic solvents or lipid-based formulations.
Biological Activity
Overview
2-(1-Ethylcyclobutyl)acetic acid is an organic compound with the molecular formula C8H14O2. It features a cyclobutane ring substituted with an ethyl group and an acetic acid moiety. This compound has garnered interest in biological research due to its potential interactions with biomolecules and therapeutic applications.
The biological activity of 2-(1-Ethylcyclobutyl)acetic acid may be influenced by its structural similarities to acetic acid, which is known for its antimicrobial properties . Acetic acid functions primarily through the inhibition of prostaglandin synthesis by blocking cyclooxygenase enzymes, which are crucial in inflammatory responses.
Biochemical Pathways
The compound undergoes metabolic conversion to acetyl-CoA, a vital intermediate in various biochemical pathways. This conversion is facilitated by acyl-CoA short-chain synthetases, which play a significant role in fatty acid metabolism and energy production.
Biological Activity
Research indicates that 2-(1-Ethylcyclobutyl)acetic acid exhibits potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. These properties align with those observed in structurally related compounds, making it a candidate for further pharmacological exploration.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Acetic Acid | Antimicrobial | Inhibition of prostaglandin synthesis | |
| 2-(1-Ethylcyclobutyl)acetic Acid | Anti-inflammatory | Potential inhibition of cyclooxygenase enzymes | |
| Cyclobutaneacetic Acid | Antimicrobial | Similar to acetic acid |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to 2-(1-Ethylcyclobutyl)acetic acid:
- Anti-inflammatory Effects : A study explored the anti-inflammatory properties of related compounds, demonstrating their efficacy in reducing inflammation markers in animal models. This suggests that 2-(1-Ethylcyclobutyl)acetic acid may exhibit similar effects.
- Analgesic Properties : Another research project focused on analgesic compounds derived from acetic acid derivatives, highlighting their ability to alleviate pain through central nervous system pathways. The potential for 2-(1-Ethylcyclobutyl)acetic acid to act similarly warrants further investigation.
Industrial Applications
In addition to its biological significance, 2-(1-Ethylcyclobutyl)acetic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules used in pharmaceuticals and specialty chemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
